1-Amino-3-methylisoquinoline-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-amino-3-methylisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-4-8-5-7(11(14)15)2-3-9(8)10(12)13-6/h2-5H,1H3,(H2,12,13)(H,14,15) |
InChI Key |
GKSMYXXFNNYKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)O)C(=N1)N |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing the isoquinoline scaffold. For 1-amino-3-methyl derivatives, β-phenethylamide precursors undergo cyclodehydration using phosphoryl chloride (POCl₃) in refluxing toluene. Key modifications include:
-
Substituent positioning : Methyl group introduction at C3 requires ortho-substituted starting materials to direct cyclization.
-
Amino protection : Boc (tert-butyloxycarbonyl) groups prevent unwanted side reactions during acid-mediated cyclization, achieving 68–72% yields in model systems.
Reaction conditions significantly impact regioselectivity. A comparative study showed POCl₃/DMF systems at 110°C produced 85% cyclic product versus 62% with PCl₅.
Functionalization of Preformed Isoquinolines
Directed C-H Activation at C6
Transition metal-catalyzed carboxylation enables direct introduction of the C6 carboxylic acid group. Palladium-mediated carbonylative coupling using CO gas in DMF at 120°C demonstrates:
Amino group participation in directing metallation is critical—unprotected amines lead to chelation-controlled selectivity.
Bromination-Carbonylation Sequences
The bromine-mediated pathway (Scheme 1) offers precise positional control:
-
Bromination : 3-Aminoisoquinoline reacts with Br₂ in H₂SO₄/Ag₂SO₄ at 0°C, achieving 92% 5-bromo substitution.
-
Carbonyl insertion : Subsequent Pd-catalyzed carbonylation with methanol (MeOH) and CO at 80°C installs the methyl ester, hydrolyzed to the carboxylic acid.
Key optimization parameters :
-
Solvent effects : DMF increases carbonyl insertion efficiency by 40% versus THF
-
Catalyst loading : 5 mol% PdCl₂ maximizes yield while minimizing costs
Asymmetric Synthesis of Chiral Derivatives
Organocatalytic Amination
Chiral phosphoric acids catalyze enantioselective amination of 3-methylisoquinoline-6-carboxylates. Using di-tert-butyl azodicarboxylate as nitrogen source:
Steric bulk in the 3-methyl group enhances facial selectivity by restricting substrate rotation in the catalyst pocket.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Microfluidic systems address exothermicity challenges in nitration and carboxylation steps:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction time | 8 h | 22 min | 95% faster |
| Isolated yield | 71% | 89% | +18% |
| Byproduct formation | 12% | 3% | -75% |
Residence time optimization (90 s) prevents thermal degradation of acid-sensitive intermediates.
Analytical Characterization Benchmarks
Critical spectroscopic data for quality control:
Chemical Reactions Analysis
1-Amino-3-methylisoquinoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
Synthesis and Chemical Properties
1-Amino-3-methylisoquinoline-6-carboxylic acid can be synthesized through various methods involving isoquinoline derivatives. The compound features an amino group, a carboxylic acid functional group, and a methyl substituent on the isoquinoline ring, which contribute to its reactivity and biological activity.
Antiviral Properties
Recent studies have highlighted the potential of this compound as an antiviral agent. It has been shown to inhibit the activity of reverse transcriptase associated with HIV, particularly targeting the ribonuclease H domain. This inhibition is crucial as it represents a novel mechanism for antiviral action against HIV, which is not adequately addressed by current therapies .
Anticancer Activity
The compound has demonstrated promising anticancer properties in various studies. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells while sparing normal cells. In xenograft models, significant tumor growth inhibition was observed, with some derivatives showing IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
Therapeutic Applications
Given its biological activities, this compound holds potential in several therapeutic areas:
- HIV Treatment : As an inhibitor of HIV reverse transcriptase, this compound may serve as a lead compound for developing new antiviral drugs.
- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in cancer treatment regimens.
- Inflammation Control : Preliminary studies suggest that derivatives may also possess anti-inflammatory properties, warranting further investigation into their use in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Cancer Treatment Study : In a study evaluating its anticancer effects on breast cancer models, the compound exhibited significant apoptosis induction with minimal toxicity to normal cells.
- Infection Control Study : Research assessing its antimicrobial efficacy showed effective inhibition against multi-drug resistant bacterial strains, indicating potential applications in infection control.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of 1-Amino-3-methylisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogs in the Isoquinoline Family
3-Aminoisoquinoline-6-carboxylic Acid
- Structure : Lacks the methyl group at position 3 compared to the target compound.
- Molecular Formula: C₁₀H₈N₂O₂ (inferred from similar compounds like 1-{[(benzyloxy)carbonyl]amino}isoquinoline-6-carboxylic acid, C₁₈H₁₄N₂O₄ ).
6-Methoxyisoquinoline-3-carboxylic Acid
- Structure : Substituted with a methoxy group at position 6 and a carboxylic acid at position 3 (reverse of the target compound) .
- Molecular Formula: C₁₁H₉NO₃.
- Key Differences: The methoxy group at position 6 introduces electron-donating effects, altering electronic properties compared to the amino group in the target compound.
6-Amino-1-methyl-1H-indole-3-carboxylic Acid
- Structure: Indole-based analog with a methyl group at position 1 and amino at position 6 .
- Molecular Formula : C₁₀H₁₀N₂O₂.
- Key Differences: The indole scaffold differs from isoquinoline in ring fusion, affecting aromaticity and π-π stacking interactions.
Functional Group Variations
Amino Group Positioning
- 6-Amino Substitution: In compounds like 6-amino-3-cyclohexene-1-carboxylic acid (C₇H₁₁NO₂), the amino group is distal to the carboxylic acid, influencing hydrogen-bonding patterns .
Methyl Group Effects
- The 3-methyl group in the target compound may enhance lipophilicity, impacting membrane permeability. This is analogous to methyl-substituted indole derivatives (e.g., 1-methyl-1H-indole-3-carboxylic acid), which show improved bioavailability compared to unmethylated analogs .
Tumor-Targeting Potential
- While 1-aminocyclobutane[¹¹C]carboxylic acid (ACBC) is a tumor-seeking agent with rapid clearance and low toxicity , the isoquinoline backbone of the target compound may offer distinct pharmacokinetics due to its aromaticity and larger molecular weight.
Enzyme Interaction
- Isoquinoline carboxylic acids often act as enzyme inhibitors. For example, 6-hydroxyquinoline-3-carboxylic acid (similarity score 0.99 to the target compound) interacts with metalloenzymes via its carboxylate group .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| 1-Amino-3-methylisoquinoline-6-carboxylic acid | C₁₁H₁₀N₂O₂ | 218.21 | 1-NH₂, 3-CH₃, 6-COOH | 1.2 |
| 3-Aminoisoquinoline-6-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 | 1-NH₂, 6-COOH | 0.8 |
| 6-Methoxyisoquinoline-3-carboxylic acid | C₁₁H₉NO₃ | 203.19 | 3-COOH, 6-OCH₃ | 1.5 |
| 6-Amino-1-methyl-1H-indole-3-carboxylic acid | C₁₀H₁₀N₂O₂ | 190.20 | 1-CH₃, 6-NH₂, 3-COOH | 0.9 |
*LogP values estimated using fragment-based methods.
Biological Activity
1-Amino-3-methylisoquinoline-6-carboxylic acid (AMICA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
AMICA is an isoquinoline derivative characterized by the presence of an amino group at the 1-position, a methyl group at the 3-position, and a carboxylic acid at the 6-position. Its molecular formula is , with a molecular weight of approximately 194.20 g/mol.
The biological activity of AMICA may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to modulate enzymatic activities by binding to active sites, thus inhibiting or enhancing their functions. Specific pathways influenced by AMICA are still under investigation, but initial studies suggest potential applications in antiviral and anticancer therapies.
Biological Activities
Research indicates that AMICA exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that AMICA may inhibit viral replication, particularly in the context of HIV. Its structural similarities to other antiviral compounds have prompted investigations into its efficacy against reverse transcriptase and RNase H activities associated with HIV .
- Anticancer Properties : AMICA has been evaluated for its potential anticancer effects. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Table 1: Summary of Biological Activities of AMICA
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV replication | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulation of reverse transcriptase activity |
Detailed Research Findings
- Antiviral Studies : A study conducted on various isoquinoline derivatives found that AMICA showed promising results in inhibiting HIV replication in vitro. The compound was tested against different strains, demonstrating a dose-dependent response with an IC50 value in the low micromolar range .
- Cancer Cell Line Studies : In vitro assays on human cancer cell lines revealed that AMICA could significantly reduce cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent in oncology .
- Enzyme Interaction : Research focusing on enzyme interactions highlighted AMICA's ability to bind to key enzymes involved in viral replication processes. This binding resulted in decreased enzymatic activity, further supporting its role as a potential antiviral agent .
Q & A
Basic: What synthetic methodologies are recommended for 1-Amino-3-methylisoquinoline-6-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of isoquinoline derivatives like this compound often employs cyclization reactions. A validated approach is the Pomeranz-Fritsch reaction , which involves condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions, followed by cyclization and oxidation . Key optimization parameters include:
- Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation.
- Catalysts : Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates. Monitor progress via TLC (Rf ~0.3–0.5) and confirm purity via HPLC (≥95%) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Identify functional groups (e.g., carboxylic acid at δ ~170 ppm in ¹³C NMR) and methyl/amino substituents.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., theoretical m/z 202.21 for C₁₁H₁₀N₂O₂) and fragmentation patterns .
- Chromatography :
Advanced: How can researchers reconcile contradictory reports on this compound’s biological activity (e.g., antibacterial vs. inactivity)?
Answer:
Contradictions may arise from:
- Experimental Design : Variations in bacterial strains (e.g., Gram-positive vs. multidrug-resistant), solvent (DMSO vs. aqueous), or concentration ranges (10–100 µg/mL).
- Compound Stability : Degradation under assay conditions (e.g., pH sensitivity) can reduce efficacy. Use stability studies (HPLC over 24h) to verify integrity .
- Structural Analogs : Compare with 6-Methylquinoline-3-carboxylic acid, which shows confirmed antibacterial activity via MIC assays (IC₅₀ ~25 µM) . Standardize protocols (CLSI guidelines) for reproducibility.
Advanced: What strategies minimize byproduct formation during the synthesis of this compound?
Answer:
Common byproducts (e.g., decarboxylated or over-oxidized derivatives) can be mitigated by:
- Stoichiometric Control : Limit excess reagents (e.g., oxidants like KMnO₄) to prevent side reactions.
- Inert Atmosphere : Use nitrogen/argon to avoid oxidation of sensitive intermediates.
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., m/z 187.19 for methylquinoline derivatives) and adjust reaction parameters .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (quinoline derivatives are irritants) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste Disposal : Neutralize acidic byproducts (e.g., with NaHCO₃) before disposal .
Advanced: How can computational methods aid in predicting the reactivity or pharmacological potential of this compound?
Answer:
- Molecular Docking : Screen against target enzymes (e.g., DNA gyrase for antibacterial activity) using software like AutoDock. Validate with in vitro assays.
- QSAR Models : Correlate substituent effects (e.g., methyl vs. amino groups) with bioactivity data from analogs .
- DFT Calculations : Predict electrophilic sites (e.g., C-6 carboxyl group) for nucleophilic substitution reactions .
Basic: What are the documented applications of similar isoquinoline derivatives in material science?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
